molecular formula C10H7BrFNO2 B11852217 Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate

Cat. No.: B11852217
M. Wt: 272.07 g/mol
InChI Key: VOGHWVIUKRIUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Methyl 7-bromo-1H-indole-3-carboxylate
  • Methyl 4-fluoro-1H-indole-3-carboxylate
  • Methyl 7-bromo-4-chloro-1H-indole-3-carboxylate

Comparison:

Properties

IUPAC Name

methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-6(11)2-3-7(12)8(5)9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGHWVIUKRIUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C(C=CC(=C12)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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